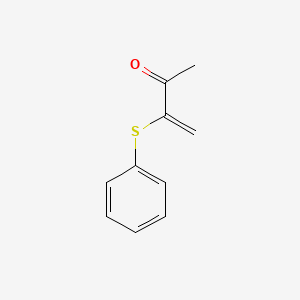
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom, and a methylnitrosoamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with nitrosating agents like nitrosomethylurea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- involves its interaction with biological molecules, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, leading to antimicrobial and antifungal effects. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylnitrosoamino group.
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-: Contains a methylphenylamino group instead of a methylnitrosoamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylnitrosoamino group enhances its potential as an antimicrobial agent compared to similar compounds.
Eigenschaften
CAS-Nummer |
15030-46-3 |
|---|---|
Molekularformel |
C11H7ClN2O3 |
Molekulargewicht |
250.64 g/mol |
IUPAC-Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C11H7ClN2O3/c1-14(13-17)9-8(12)10(15)6-4-2-3-5-7(6)11(9)16/h2-5H,1H3 |
InChI-Schlüssel |
QBWWMORRKFZBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





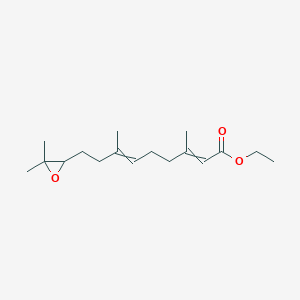

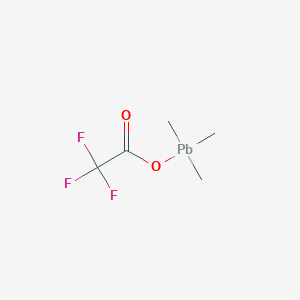
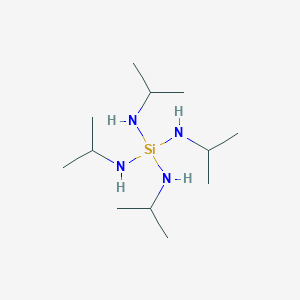
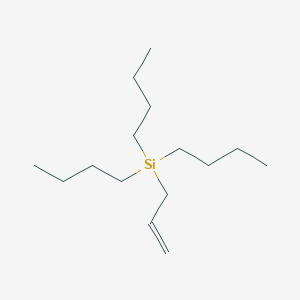
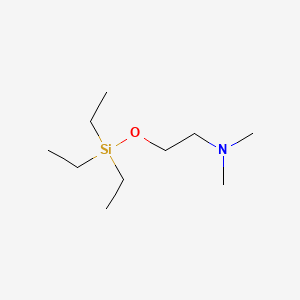

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
